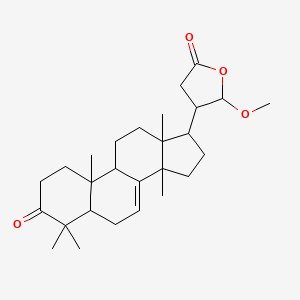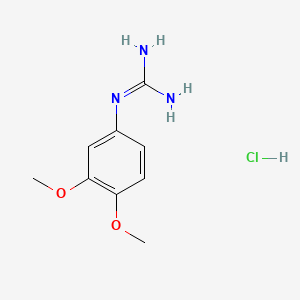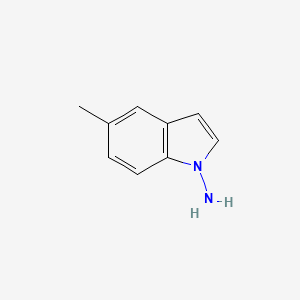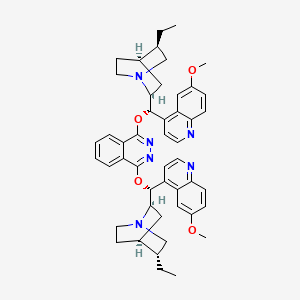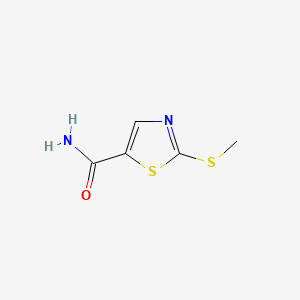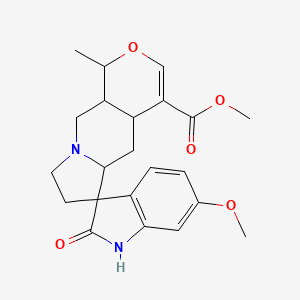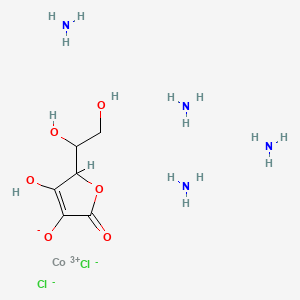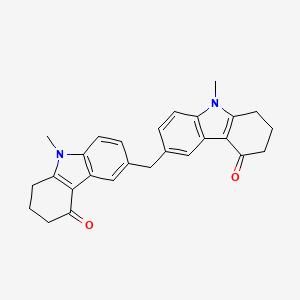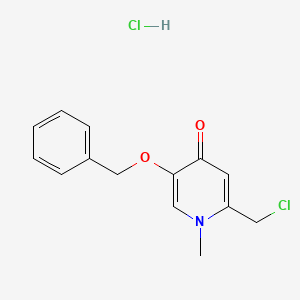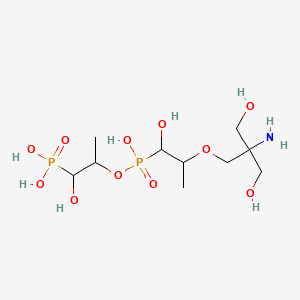
(2-(((2-(2-Amino-3-hydroxy-2-(hydroxymethyl)propoxy)-1-hydroxypropyl)hydroxyphosphoryl)oxy)-1-hydroxypropyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound, also known as Fosfomycin EP-Impurity B, is a derivative of fosfomycin . Fosfomycin is a broad-spectrum antibiotic used to treat a variety of bacterial infections .
Molecular Structure Analysis
The molecular formula of this compound is C7H18NO7P, and it has a molecular weight of 259.19 . The structure includes a phosphonic acid group attached to a propyl chain, which is further connected to a hydroxymethyl group and an amino group .Scientific Research Applications
Protective Effects in Tumor-Induced Osteolytic Bone Destruction
Research indicates that certain bisphosphonate compounds like 3-amino-1-hydroxypropane-1,1-bisphosphonic acid demonstrate protective effects against tumor-induced osteolytic bone destructions. For instance, studies have shown that pretreatment with this compound significantly reduced bone destruction and tumor-induced hypercalcemia without inhibiting tumor growth, highlighting its potential in managing bone-related complications in cancer patients (Krempien et al., 1988).
Modulation of NMDA Receptors
Compounds like 2-amino-4,5-(1,2-cyclohexyl)-7-phosphonoheptanoic acid have been studied for their activity in various tests associated with excitatory amino acid receptors. These studies suggest that such compounds can influence NMDA receptors and hold potential as anticonvulsants, highlighting a therapeutic application in neurological conditions (Ferkany et al., 1989).
Effects on Central Neurons
Certain phosphonic amino acids have been found to affect the activity of central neurons, resembling the effects observed with their carboxylic analogs. This suggests their potential role in modulating neurotransmitter systems within the brain, offering insights into neuropharmacology and potential applications in neuropsychiatric disorders (Bioulac et al., 1977).
Immunosuppressive Activity
Research into compounds like 2-substituted 2-aminopropane-1,3-diols has revealed their immunosuppressive effects. These compounds were evaluated for their ability to decrease lymphocyte count and suppress immune responses, indicating potential use in organ transplantation and autoimmune disease management (Kiuchi et al., 2000).
properties
IUPAC Name |
[2-[[2-[2-amino-3-hydroxy-2-(hydroxymethyl)propoxy]-1-hydroxypropyl]-hydroxyphosphoryl]oxy-1-hydroxypropyl]phosphonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25NO11P2/c1-6(21-5-10(11,3-12)4-13)9(15)24(19,20)22-7(2)8(14)23(16,17)18/h6-9,12-15H,3-5,11H2,1-2H3,(H,19,20)(H2,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPFAWYPVPIZPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(O)P(=O)(O)OC(C)C(O)P(=O)(O)O)OCC(CO)(CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25NO11P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(((2-(2-Amino-3-hydroxy-2-(hydroxymethyl)propoxy)-1-hydroxypropyl)hydroxyphosphoryl)oxy)-1-hydroxypropyl)phosphonic acid | |
CAS RN |
1262243-12-8 |
Source


|
| Record name | (2-(((2-(2-Amino-3-hydroxy-2-(hydroxymethyl)propoxy)-1-hydroxypropyl)hydroxyphosphoryl)oxy)-1-hydroxypropyl)phosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262243128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-(((2-(2-AMINO-3-HYDROXY-2-(HYDROXYMETHYL)PROPOXY)-1-HYDROXYPROPYL)HYDROXYPHOSPHORYL)OXY)-1-HYDROXYPROPYL)PHOSPHONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H24O03I2RP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

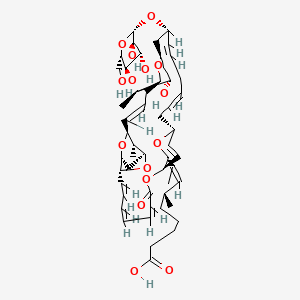
![4-(12,12a-dihydropyrido[2,3-a]phenothiazin-5-ylideneamino)-N,N-dimethylaniline;nickel(2+);diperchlorate](/img/structure/B570045.png)
